molecular formula C15H27NO B14453725 Pumiliotoxin 237A CAS No. 73376-36-0

Pumiliotoxin 237A

Cat. No.: B14453725
CAS No.: 73376-36-0
M. Wt: 237.38 g/mol
InChI Key: ZQWCTWAOPTYJIS-KIPOFVFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pumiliotoxin 237A involves several key steps. One approach starts with the regio- and trans-diastereoselective reductive 3-butenylation of ®-3-(tert-butyldimethylsilyloxy)glutarimide . This is followed by O-desilylation and Dess–Martin oxidation to yield a keto-lactam intermediate. The intermediate undergoes a highly trans-stereoselective addition of methylmagnesium iodide, resulting in a carbinol. The final step involves an efficient ring closure procedure consisting of ozonolysis and reductive dehydroxylation to produce the indolizidine derivative .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and the limited demand for large-scale production. Most research focuses on laboratory-scale synthesis for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Pumiliotoxin 237A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that lead to the final indolizidine structure of this compound .

Properties

CAS No.

73376-36-0

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylpentylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol

InChI

InChI=1S/C15H27NO/c1-4-6-12(2)9-13-10-15(3,17)14-7-5-8-16(14)11-13/h9,12,14,17H,4-8,10-11H2,1-3H3/b13-9-/t12-,14+,15+/m1/s1

InChI Key

ZQWCTWAOPTYJIS-KIPOFVFTSA-N

Isomeric SMILES

CCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O

Canonical SMILES

CCCC(C)C=C1CC(C2CCCN2C1)(C)O

Origin of Product

United States

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